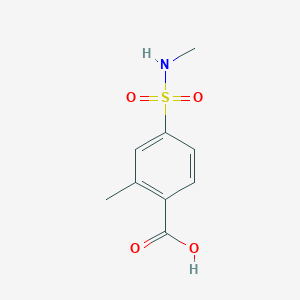

2-Methyl-4-(methylsulfamoyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO4S |

|---|---|

Molecular Weight |

229.26 g/mol |

IUPAC Name |

2-methyl-4-(methylsulfamoyl)benzoic acid |

InChI |

InChI=1S/C9H11NO4S/c1-6-5-7(15(13,14)10-2)3-4-8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12) |

InChI Key |

GDZNKBGEUOWOFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC)C(=O)O |

Origin of Product |

United States |

Molecular Design, Structural Elucidation, and Spectroscopic Characterization

Spectroscopic Techniques for Molecular Confirmation and Purity Assessment

Spectroscopic methods are fundamental tools for confirming the molecular structure of a synthesized compound and assessing its purity. Each technique provides unique information about the different components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Methyl-4-(methylsulfamoyl)benzoic acid, both ¹H and ¹³C NMR would provide definitive information about its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The acidic proton of the carboxylic acid (–COOH) would appear as a broad singlet far downfield, typically above 10 ppm. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit a specific splitting pattern. The proton at position 6 would likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 3 as a singlet or a narrowly split signal. The methyl group attached to the benzene ring (Ar–CH₃) would produce a sharp singlet, as would the methyl group on the sulfamoyl moiety (–NH–CH₃). The proton on the sulfonamide nitrogen (–SO₂NH–) would also appear as a distinct signal, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm range. The six aromatic carbons would appear between 120-150 ppm, with their exact shifts influenced by the attached substituents. The carbons bearing the electron-withdrawing carboxylic acid and sulfamoyl groups would be shifted further downfield. Signals for the two methyl carbons (Ar–CH₃ and NH–CH₃) would be observed in the upfield region of the spectrum.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| -COOH | > 10.0 (broad s) | -C=O | ~170 |

| Ar-H | 7.5 - 8.5 (m) | Ar-C (quaternary) | 130 - 150 |

| -SO₂NH- | ~5.0 - 7.0 (s) | Ar-CH | 125 - 140 |

| -NHCH₃ | ~2.6 (d or s) | Ar-CH₃ | ~20 |

| Ar-CH₃ | ~2.5 (s) | -NHCH₃ | ~30 |

Note: The values in the table are predictions based on typical chemical shifts for these functional groups and should be confirmed by experimental data.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₁NO₄S), the expected exact mass would be readily identifiable using high-resolution mass spectrometry (HRMS).

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation pathways would involve the loss of small, stable molecules or radicals. Key expected fragments could arise from:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of the entire carboxyl group (•COOH).

Cleavage of the C-S bond or S-N bond of the sulfamoyl group.

Loss of methyl groups.

| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 245 | [M]⁺ | Molecular Ion |

| 228 | [M - OH]⁺ | Loss of hydroxyl radical |

| 200 | [M - COOH]⁺ | Loss of carboxyl group |

| 166 | [M - SO₂NHCH₃]⁺ | Loss of methylsulfamoyl group |

Note: The fragmentation pattern is predictive and would be confirmed via experimental analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

O–H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

C–H Stretch: Absorptions for aromatic and aliphatic C-H stretching would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=O Stretch: A strong, sharp peak corresponding to the carbonyl stretch of the carboxylic acid is expected around 1700 cm⁻¹.

N–H Stretch: A moderate absorption from the N-H bond of the sulfonamide group should appear in the 3200-3400 cm⁻¹ region.

S=O Stretch: The sulfamoyl group has two S=O bonds, which would give rise to two strong absorption bands, typically an asymmetric stretch around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid (-COOH) | C=O Stretch | ~1700 | Strong |

| Sulfonamide (-SO₂NH-) | N-H Stretch | 3200-3400 | Medium |

| Sulfonamide (-SO₂NH-) | S=O Asymmetric Stretch | 1330-1370 | Strong |

| Sulfonamide (-SO₂NH-) | S=O Symmetric Stretch | 1140-1180 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not publicly available, analysis of similar structures, such as 2-Methyl-4-(2-methylbenzamido)benzoic acid, allows for well-founded predictions. nih.govresearchgate.net It is highly probable that the carboxylic acid groups would form centrosymmetric hydrogen-bonded dimers in the crystal lattice. nih.gov This is a common and highly stable packing motif for carboxylic acids.

Furthermore, the sulfonamide group provides additional hydrogen bond donors (N-H) and acceptors (S=O), which would likely participate in forming a more extensive three-dimensional hydrogen-bonding network, linking the primary carboxylic acid dimers. The precise conformation of the methylsulfamoyl group relative to the benzene ring would also be determined, providing insight into steric and electronic effects within the molecule.

Conformational Analysis and Tautomeric Studies of Substituted Benzoic Acids

The biological activity and physical properties of molecules are often dependent on their preferred conformation. For substituted benzoic acids, a key conformational feature is the rotation around the single bond connecting the carboxylic acid group to the aromatic ring. This can lead to different rotational isomers (rotamers).

Computational studies on substituted benzoic acids have shown that two primary low-energy conformers exist: a cis conformer, where the acidic proton is oriented towards the ortho substituent (the methyl group in this case), and a trans conformer, where it is oriented away. The relative stability of these conformers is dictated by intramolecular interactions, such as hydrogen bonding and steric hindrance, between the carboxylic acid group and the adjacent substituent.

Tautomerism, the interconversion of structural isomers through the migration of a proton, is another important consideration. While prominent in systems like keto-enol pairs, significant tautomerization is not expected for the carboxylic acid or the N-methylsulfamoyl groups of this compound under standard conditions. The carboxylic acid and sulfonamide forms are overwhelmingly more stable than any potential tautomeric alternatives.

Computational Chemistry and Mechanistic Modeling of 2 Methyl 4 Methylsulfamoyl Benzoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

This section would typically involve the use of methods like Density Functional Theory (DFT) or Hartree-Fock calculations to determine the molecule's geometric and electronic structure. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and presented. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's kinetic stability and chemical reactivity. A molecular electrostatic potential (MEP) map would also be discussed to identify regions susceptible to electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Here, the article would detail the results of MD simulations used to study the dynamic behavior of 2-Methyl-4-(methylsulfamoyl)benzoic acid over time, typically in a simulated physiological environment. This analysis would reveal the compound's stable and transient conformations, the flexibility of its functional groups, and its interactions with solvent molecules. Data on root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be presented in tables or graphs to quantify its structural stability and the mobility of its constituent atoms.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

This subsection would focus on QSAR studies where this compound was included in a dataset of analogous compounds. The goal of QSAR is to build a statistical model that correlates variations in the molecular structure with changes in biological activity. The discussion would center on the specific molecular descriptors (e.g., topological, electronic, hydrophobic) that were found to be significant in predicting the compound's efficacy and would present the resulting mathematical model.

In Silico Predictions of Molecular Interactions and Binding Affinities

This part of the article would describe the use of computational techniques like molecular docking to predict how this compound might bind to a specific biological target, such as an enzyme or receptor. The analysis would identify the most likely binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding site, and a calculated binding affinity or docking score. These results would be summarized in tables and visualized to illustrate the predicted binding mode.

Biological Activity and Mechanistic Investigations of 2 Methyl 4 Methylsulfamoyl Benzoic Acid and Its Analogs

Enzyme Inhibition Profiles and Target Selectivity

The biological activity of a compound is intrinsically linked to its ability to interact with and modulate the function of enzymes. This section details the known and potential inhibitory activities of 2-Methyl-4-(methylsulfamoyl)benzoic acid and its analogs against a range of clinically relevant enzymes.

The sulfonamide moiety is a well-established zinc-binding group crucial for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. nih.gov Derivatives of 4-sulfamoylbenzoic acid are recognized as effective CA inhibitors. nih.gov Research into compounds such as methyl 2-halo-4-substituted-5-sulfamoyl-benzoates has demonstrated that the sulfamoylbenzoic acid scaffold is a key pharmacophore for potent interaction with various CA isozymes. nih.gov

Specifically, benzenesulfonamides bearing a carboxyl group have been investigated for their inhibitory properties against several human (h) CA isoforms, including hCA I, II, IV, VII, and IX. nih.govresearchgate.net For instance, derivatives of 4-carboxy-benzenesulfonamide have shown low nanomolar affinity for isozymes CA II and IV. nih.gov The inhibition mechanism relies on the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. The substitution pattern on the benzene (B151609) ring significantly influences the inhibitory potency and selectivity against different CA isoforms. While direct inhibitory data for this compound is not extensively detailed in the reviewed literature, its structural similarity to known potent CA inhibitors, particularly the presence of the 4-sulfamoylbenzoic acid core, strongly suggests its potential as a carbonic anhydrase inhibitor.

Table 1: Inhibition of Carbonic Anhydrase Isozymes by Benzenesulfonamide (B165840) Derivatives

| Compound Class | Target Isozyme(s) | Reported Affinity |

|---|---|---|

| 4-sulfamoyl-benzenecarboxamides | CA II, CA IV | Low nanomolar range nih.gov |

| 4-chloro-3-sulfamoyl-benzenecarboxamides | CA II, CA IV | Low nanomolar range nih.gov |

| Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates | CA IX | High affinity nih.gov |

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to prostaglandins (B1171923) and leukotrienes. The inhibition of this enzyme is a key target for anti-inflammatory drug development. nih.govresearchgate.net N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cPLA2α. researchgate.net

A study focusing on the structural modification of a lead N,N-disubstituted 4-sulfamoylbenzoic acid derivative explored how different substituents on the sulfonamide nitrogen impact inhibitory potency. While many modifications did not lead to a significant increase in activity, structural convergence towards known potent inhibitors resulted in compounds with submicromolar IC50 values against cPLA2α. researchgate.net Specifically, sulfamoyl benzoic acid derivatives bearing a benzhydrylindole substituent showed considerable potency. researchgate.net This suggests that while the 4-sulfamoylbenzoic acid core is a valid starting point, the nature of the substituents on the sulfonamide nitrogen is critical for achieving high-potency inhibition of cPLA2α. The inhibitory potential of this compound itself would likely depend on how the N-methyl group interacts with the enzyme's binding site.

Table 2: cPLA2α Inhibitory Activity of Selected Sulfamoyl Benzoic Acid Derivatives

| Compound Structure | IC50 Value |

|---|---|

| N,N-disubstituted 4-sulfamoylbenzoic acid (Initial Hit) | Micromolar activity researchgate.net |

| Benzhydrylindole-substituted sulfamoyl benzoic acid | Submicromolar activity researchgate.net |

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. frontiersin.orgnih.gov Elevated levels of uric acid can lead to conditions such as gout, making XO a significant therapeutic target. frontiersin.org Various classes of compounds, including benzoic acid derivatives, have been explored for their XO inhibitory potential. nih.govresearchgate.netdergipark.org.tr

Studies on phenolic compounds have shown that certain benzoic acid derivatives can exhibit XO inhibitory activity, which is often concentration-dependent. frontiersin.org For example, chalcones containing a benzoic acid moiety have demonstrated IC50 values in the micromolar range. dergipark.org.tr The inhibitory mechanism often involves binding to the molybdenum cofactor at the enzyme's active site. frontiersin.org While specific data on this compound is not available, the broader research into benzoic acid derivatives suggests that this structural class has the potential to inhibit xanthine oxidase. The specific substitutions on the benzoic acid ring are critical in determining the extent of this inhibition.

Table 3: Xanthine Oxidase Inhibition by Benzoic Acid-Related Compounds

| Compound Class | IC50 Values |

|---|---|

| Chalcones with benzoic acid | 7.21 ± 0.07 to 13.78 ± 0.13 µM dergipark.org.tr |

| 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | Nanomolar range nih.gov |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathologies, including cancer and vascular diseases. nih.govnih.gov The development of MMP inhibitors has been an active area of research, with various chemical scaffolds being investigated. nih.gov

While hydroxamic acids are a common zinc-binding group in many potent MMP inhibitors, other functionalities have also been explored to improve selectivity and reduce side effects. nih.gov Some benzoic acid derivatives have been incorporated into the design of MMP inhibitors, often acting as scaffolds that present other functional groups to the enzyme's active site. For example, a compound described as (E)-4-((1-methyl-2,4-dioxo-6-(3-phenylprop-1-enyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-benzoic acid was investigated as an MMP inhibitor. nih.gov Although direct evidence for this compound as an MMP inhibitor is lacking, the benzoic acid moiety is present in some known inhibitors. Dual inhibitors targeting both MMPs and carbonic anhydrases have also been designed by conjugating a benzenesulfonamide moiety with an MMP-inhibiting group. researchgate.net

α-Amylase is a key enzyme in carbohydrate digestion, breaking down starch into smaller sugars. Inhibiting this enzyme can help manage postprandial hyperglycemia, which is relevant in the context of type 2 diabetes. bohrium.com Phenolic acids, including derivatives of benzoic acid, have been studied for their α-amylase inhibitory effects. bohrium.comnih.govnih.gov

Structure-activity relationship studies have revealed that the substitution pattern on the benzoic acid ring significantly influences α-amylase inhibition. For instance, the presence of a hydroxyl group at the 2-position of the benzene ring has a strong positive effect on inhibitory activity, while hydroxylation at the 5-position has a negative effect. bohrium.comnih.gov Compounds like 2,3,4-trihydroxybenzoic acid have been shown to be potent inhibitors. bohrium.comnih.govnih.gov The primary forces involved in the inhibition are believed to be hydrogen bonding and hydrophobic interactions within the enzyme's active site. bohrium.com Although this compound does not possess the hydroxyl groups found in the most potent phenolic acid inhibitors, its benzoic acid core suggests a potential, albeit likely modest, for interaction with α-amylase.

Table 4: α-Amylase Inhibitory Activity of Various Benzoic Acid Derivatives

| Compound | IC50 Value (mM) |

|---|---|

| 2,3,4-trihydroxybenzoic acid | 17.30 ± 0.73 bohrium.comnih.govnih.gov |

| 2,5-dihydroxybenzoic acid | 0.298 nih.gov |

| Gallic acid | 1.25 nih.gov |

| Vanillic acid | 27.89 nih.gov |

| 4-methylbenzoic acid | 52.35 ± 3.31 nih.gov |

The benzoic acid scaffold is a versatile template in medicinal chemistry and has been incorporated into inhibitors for various other enzyme systems. For example, a series of benzoic acid derivatives were synthesized and tested for their ability to inhibit influenza neuraminidase, an important target for antiviral drugs. nih.gov In that study, 4-(acetylamino)-3-guanidinobenzoic acid was identified as the most potent compound, with an IC50 in the micromolar range against N9 neuraminidase. nih.gov This highlights that with appropriate functionalization, the benzoic acid core can be adapted to target diverse enzyme active sites. The potential of this compound to inhibit other enzymes would depend on the specific molecular recognition requirements of those enzyme targets.

Ligand-Receptor Binding Studies and Molecular Recognition Principles

Molecular modeling and computational docking analyses have been instrumental in elucidating the binding modes of sulfamoylbenzoic acid analogs within their respective receptor targets. These studies provide critical insights into the molecular recognition principles that govern ligand-receptor interactions, guiding the rational design of more potent and selective compounds.

For instance, in the development of specific agonists for the lysophosphatidic acid 2 (LPA2) receptor, docking studies of sulfamoylbenzoic acid (SBA) analogues into an LPA2 homology model were performed. nih.gov These computational analyses rationalized the experimentally observed structure-activity relationships. A comparison between two such analogs revealed that while both could adopt similar conformations within the binding pocket, the more potent compound exhibited a higher conformation strain, suggesting that a specific bound conformation is crucial for activity. nih.gov The increased binding affinity of the more potent analog was a key factor in its improved efficacy. nih.gov

These ligand-receptor binding studies underscore the importance of specific structural features for effective molecular recognition. The orientation of the sulfamoyl and benzoic acid moieties, along with the nature and position of various substituents, dictates the ability of the ligand to form key interactions—such as hydrogen bonds and hydrophobic interactions—with amino acid residues in the receptor's binding pocket.

Investigation of Cellular Pathway Modulation by Sulfamoylbenzoic Acids

Sulfamoylbenzoic acid derivatives have been shown to modulate various cellular signaling pathways, which underlies their observed biological activities. The specific pathways affected depend on the particular analog and its cellular target.

One major area of investigation has been the role of these compounds in G-protein coupled receptor (GPCR) signaling. Analogs of sulfamoylbenzoic acid have been developed as specific agonists for the LPA2 receptor, a GPCR that is known to activate antiapoptotic kinase pathways. nih.govacs.org Activation of the LPA2 receptor can lead to the inhibition of apoptosis (programmed cell death), promotion of cell regeneration, and augmentation of DNA repair. nih.govacs.org This modulation of GPCR signaling highlights the potential of sulfamoylbenzoic acid derivatives in conditions where enhancing cell survival is beneficial.

Furthermore, related compounds like sulphanilic acid have been reported to interact with various components of cellular signaling cascades. These interactions can modulate key pathways that regulate a wide range of cellular functions. patsnap.com For example, some compounds can influence intracellular protein kinases, such as protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs), which are central to signal transduction and can affect processes like cell proliferation and differentiation. patsnap.com Additionally, some benzoic acid derivatives have been shown to impact the nuclear factor kappa B (NF-κB) pathway, a critical regulator of inflammatory responses and cell survival. patsnap.com The ability of these compounds to modulate such fundamental cellular pathways underscores their potential as therapeutic agents.

Structure-Activity Relationship (SAR) Elucidation

The biological activity of this compound and its analogs is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies, which systematically modify the molecular structure and assess the impact on biological potency, have been crucial in identifying key structural features that govern activity.

Impact of Substituent Variation on Biological Potency

The nature and position of substituents on the sulfamoylbenzoic acid scaffold play a critical role in determining biological potency and selectivity. Research on various analogs has demonstrated that even minor chemical modifications can lead to significant changes in activity.

In a series of sulfamoyl benzoic acid (SBA) analogues designed as LPA2 receptor agonists, the introduction of electron-withdrawing groups had a profound effect on potency. nih.gov For example, fluoro, chloro, and bromo substitutions at the meta position relative to the carboxyl group of the parent compound resulted in analogues with significantly enhanced activity, with one chloro-substituted compound exhibiting picomolar activity. nih.gov

Conversely, in the development of N-substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α (cPLA2α), replacing substituents on the sulfonamide nitrogen with various moieties such as naphthyl, naphthylmethyl, and differently substituted phenyl groups did not lead to a significant increase in activity. researchgate.net However, introducing a chlorine atom at the 4-position of a phenyl residue did result in a notable effect on inhibitory concentration. researchgate.net

Table 1: Impact of Substituent Variation on Biological Activity

Positional Isomerism and Steric Effects on Activity

The spatial arrangement of functional groups, including positional isomerism and steric hindrance, significantly influences the biological activity of sulfamoylbenzoic acid derivatives. The relative positions of the methyl, carboxyl, and methylsulfamoyl groups on the benzoic acid ring are critical for optimal interaction with the target receptor.

Steric effects, which arise from the spatial bulk of substituents, can also play a major role. A bulky group near the active site of a molecule can hinder its ability to bind to a receptor, thereby reducing its activity. rsc.org Conversely, in some cases, steric hindrance can lock a molecule into a more active conformation. rsc.org The interplay between the size and position of substituents on the sulfamoylbenzoic acid scaffold is therefore a key determinant of biological efficacy.

Electronic Effects and Their Correlation with Molecular Activity

First-principles calculations on symmetric disulfides of benzoic acid have shown that functional elements with different electronegativities strongly alter the dipole moment of the molecule. aps.org This alteration of the molecular dipole moment can affect how the molecule orients itself within a receptor's binding site and the strength of electrostatic interactions.

As mentioned previously, the introduction of electron-withdrawing groups like halogens at the meta-position to the carboxyl group in a series of LPA2 receptor agonists led to a dramatic increase in potency. nih.gov This suggests that for this particular target, reducing the electron density in certain regions of the molecule enhances its biological activity. The correlation between the electronic nature of substituents and the observed biological activity is a fundamental principle in medicinal chemistry, guiding the design of analogs with improved properties.

In Vitro Biological Assessment Methodologies and Assays

A variety of in vitro assays are employed to evaluate the biological activity of this compound and its analogs. These assays are essential for determining the potency, selectivity, and mechanism of action of these compounds.

For compounds targeting GPCRs like the LPA receptors, a common assessment method is the measurement of intracellular calcium mobilization. nih.gov LPA receptor activation leads to a transient increase in intracellular Ca2+, which can be quantified by measuring the fluorescence of an indicator dye such as Fura-2AM. nih.gov This type of assay allows for the determination of a compound's agonist or antagonist activity and its dose-response relationship. nih.gov

When evaluating enzyme inhibitors, such as those targeting cytosolic phospholipase A2α (cPLA2α), the primary assay measures the inhibition of the enzyme's catalytic activity. For cPLA2α, this involves determining the release of arachidonic acid from a substrate like 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine. researchgate.net The inhibitory activity is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net

For assessing the impact of compounds on cellular pathways related to protein homeostasis, assays that measure the activity of the proteasome are utilized. The chymotrypsin-like and caspase-like proteolytic activities of the proteasome can be determined by recording the hydrolysis of specific fluorogenic peptides. nih.gov

Table 2: In Vitro Assays for Biological Assessment

Applications As Strategic Chemical Intermediates

Role in Agrochemical Synthesis, e.g., Herbicides

In the field of agrochemicals, substituted benzoic acid derivatives are of significant importance, frequently appearing as core structures in a number of herbicides. While direct evidence for the use of 2-Methyl-4-(methylsulfamoyl)benzoic acid in commercially available herbicides is not extensively documented in publicly available literature, the structural analogy to other key herbicidal intermediates is noteworthy.

For instance, compounds with a similar substitution pattern, such as those containing a methylsulfonyl group (-SO2CH3) instead of a methylsulfamoyl group (-SO2NHCH3), are crucial in the production of modern herbicides. A pertinent example is the synthesis of fenpyrazone, where an important intermediate is 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid. google.com This highlights the role of the 2-methyl and 4-sulfonyl substituted benzoic acid scaffold in creating herbicidally active molecules.

Another related intermediate, 2-chloro-4-(methylsulfonyl)benzoic acid, is a key precursor in the synthesis of the herbicide sulcotrione. google.comnih.gov The established use of these structurally similar molecules underscores the potential of this compound to serve as a strategic intermediate for the development of new herbicidal compounds, potentially with modified efficacy or crop selectivity profiles due to the presence of the methylsulfamoyl group.

Table 1: Examples of Structurally Related Herbicide Intermediates

| Compound Name | Application |

| 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid | Intermediate for the herbicide fenpyrazone. google.com |

| 2-chloro-4-(methylsulfonyl)benzoic acid | Intermediate for the herbicide sulcotrione. google.comnih.gov |

Utilization in Pharmaceutical Intermediate Production

The versatility of benzoic acid derivatives extends into the pharmaceutical industry, where they are integral to the synthesis of a wide array of active pharmaceutical ingredients (APIs). Although specific examples of APIs derived directly from this compound are not readily found in the public domain, the applications of analogous compounds provide insight into its potential utility.

A notable example of a structurally related pharmaceutical intermediate is 2-methyl-4-(2-methylbenzamido)benzoic acid. This compound is a known intermediate in the synthesis of tolvaptan, a selective vasopressin V2-receptor antagonist used to treat hyponatremia. pharmaffiliates.comnih.govgoogle.comchemicalbook.comresearchgate.net While the substituent at the 4-position is an amide in this case, it demonstrates the utility of 2-methylbenzoic acid derivatives in constructing complex, biologically active molecules.

Furthermore, the synthesis of other therapeutic agents, such as the antihyperlipidemic drug bezafibrate (B1666932) and the diuretic furosemide, involves multi-step processes where various substituted benzoic acids are key starting materials or intermediates. nih.govgoogle.comresearchgate.netgoogle.comnih.govgoogle.com The unique combination of functional groups in this compound suggests its potential as a precursor for novel therapeutic agents, where the methylsulfamoyl moiety could influence the pharmacokinetic or pharmacodynamic properties of the final drug substance.

Table 2: Examples of Structurally Related Pharmaceutical Intermediates

| Compound Name | Application |

| 2-methyl-4-(2-methylbenzamido)benzoic acid | Intermediate for the vasopressin antagonist tolvaptan. pharmaffiliates.comnih.govgoogle.comchemicalbook.comresearchgate.net |

| Substituted Benzoic Acids | General precursors in the synthesis of drugs like bezafibrate and furosemide. nih.govgoogle.comresearchgate.netgoogle.comnih.govgoogle.com |

Contribution to Specialty Chemical Synthesis and Materials Science

Beyond agrochemicals and pharmaceuticals, substituted benzoic acids are employed in the synthesis of specialty chemicals and advanced materials. The presence of the reactive carboxylic acid group, combined with the specific properties imparted by the other substituents, allows for the incorporation of these molecules into a variety of polymers and dyes.

While specific applications of this compound in materials science are not widely reported, its potential can be inferred from the general behavior of benzoic acid derivatives. For example, benzoic acids can be used as monomers or additives in the production of specialty polymers. The sulfamoyl group, in particular, could potentially enhance properties such as thermal stability, dye affinity, or ion-exchange capabilities in polymers.

In the realm of specialty chemicals, the compound could serve as a precursor for the synthesis of novel dyes or pigments. The specific substitution pattern on the benzene (B151609) ring would influence the chromophoric properties of any resulting dye molecule. Further research in these areas could uncover unique applications for this compound in the development of new materials and functional chemicals.

Emerging Research Frontiers and Future Prospects for 2 Methyl 4 Methylsulfamoyl Benzoic Acid

Development of Novel and Efficient Synthetic Methodologies

Currently, specific, and optimized synthetic routes for 2-Methyl-4-(methylsulfamoyl)benzoic acid are not widely published in peer-reviewed literature. The development of novel and efficient synthetic methodologies would be a crucial first step in enabling broader research. Future work could focus on:

Exploration of diverse starting materials: Investigating alternative and more accessible precursors to improve cost-effectiveness and scalability.

Catalytic approaches: Employing modern catalytic systems to enhance reaction efficiency, reduce waste, and improve atom economy.

Flow chemistry: Implementing continuous flow processes for safer, more controlled, and scalable production.

A comparative table of potential synthetic strategies could guide this research:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Classical Multi-step Synthesis | Well-understood reaction mechanisms | Potentially low overall yield, significant waste generation |

| Palladium-Catalyzed Cross-Coupling | High efficiency and selectivity | Cost of palladium catalysts, removal of metal residues |

| C-H Activation | Atom-economical, simplifies synthetic route | Regioselectivity control, harsh reaction conditions |

Advanced Computational and Data-Driven Approaches in Drug Discovery

In the absence of extensive experimental data, computational and data-driven methods offer a powerful lens through which to predict the properties and potential applications of this compound. Future research in this area could involve:

Molecular Docking and Virtual Screening: To predict binding affinities to various biological targets and identify potential therapeutic applications.

Quantum Mechanics Calculations: To understand the electronic structure and reactivity of the molecule, guiding synthetic efforts and mechanism-of-action studies.

Machine Learning Models: To predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and guide the design of derivatives with improved pharmacokinetic profiles.

Identification of Unexplored Biological Targets and Therapeutic Applications

The biological activity of this compound is a significant unknown. A systematic investigation into its pharmacological profile is warranted. This could include:

High-Throughput Screening (HTS): To rapidly assess the compound's activity against a wide range of biological targets.

Phenotypic Screening: To identify potential therapeutic effects in cell-based models of various diseases.

Target Deconvolution: Following the identification of a biological effect, advanced techniques can be used to pinpoint the specific molecular target.

The structural motifs present in this compound, namely the benzoic acid and sulfonamide groups, are found in numerous biologically active molecules, suggesting a range of potential, yet unexplored, therapeutic areas.

Integration into Complex Molecular Architectures and Supramolecular Chemistry

The functional groups of this compound make it an intriguing building block for more complex molecular structures. Future research could explore its use in:

Medicinal Chemistry: As a scaffold for the development of new drug candidates with tailored properties.

Materials Science: Incorporation into polymers or metal-organic frameworks (MOFs) to create materials with novel electronic or porous properties.

Supramolecular Chemistry: The carboxylic acid and sulfonamide moieties can participate in hydrogen bonding and other non-covalent interactions, making it a candidate for the design of self-assembling systems and functional supramolecular structures.

Sustainable Chemical Production and Environmental Impact Considerations

As with any chemical compound, the development of sustainable production methods and an understanding of its environmental footprint are crucial. Future research should address:

Green Chemistry Principles: Applying principles of green chemistry to its synthesis to minimize waste, reduce energy consumption, and use renewable feedstocks.

Biodegradability Studies: Assessing the persistence of the compound in the environment to understand its potential for long-term ecological impact.

Toxicity Assessments: Evaluating its toxicity to various organisms to ensure its safe handling and disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.